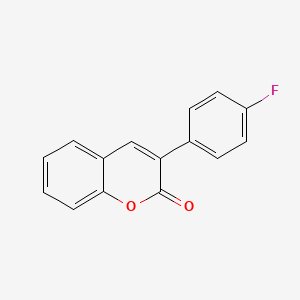

3-(4-fluorophenyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRBNSONGISFGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-(4-fluorophenyl)-2H-chromen-2-one

Executive Summary

Target Molecule: 3-(4-fluorophenyl)-2H-chromen-2-one Molecular Formula: C₁₅H₉FO₂ Molecular Weight: 240.23 g/mol Class: 3-Arylcoumarin (Isoflavone isostere)

This technical guide details the synthesis and structural validation of 3-(4-fluorophenyl)-2H-chromen-2-one. 3-arylcoumarins are privileged scaffolds in medicinal chemistry, exhibiting anticoagulant, anti-inflammatory, and MAO-B inhibitory activities. The incorporation of a fluorine atom at the para-position of the phenyl ring is a strategic medicinal chemistry modification intended to block metabolic oxidation (blocking the P450 labile site) and modulate lipophilicity (

This guide presents two distinct synthetic pathways:

-

The Perkin Condensation: A scalable, cost-effective route for gram-scale production.

-

Suzuki-Miyaura Cross-Coupling: A modular, convergent route ideal for library generation and Structure-Activity Relationship (SAR) studies.

Part 1: Retrosynthetic Analysis & Reaction Landscape

To ensure high purity and yield, we must understand the bond disconnections. The target molecule can be assembled by forming the heterocyclic ring (Route A) or by coupling pre-formed aromatic systems (Route B).

Figure 1: Retrosynthetic landscape showing the two primary disconnection strategies.

Part 2: Experimental Protocols

Method A: Perkin Condensation (Scalable Route)

Rationale: This method utilizes the classic Perkin reaction modified for 3-arylcoumarins. It involves the condensation of an aromatic aldehyde with an arylacetic acid anhydride (formed in situ). This route is preferred for bulk synthesis due to the low cost of reagents and the absence of transition metal catalysts.

Reagents:

-

Salicylaldehyde (1.0 equiv)

-

4-Fluorophenylacetic acid (1.1 equiv)

-

Acetic Anhydride (Ac₂O) (3.0 equiv) - Acts as solvent and dehydrating agent.

-

Triethylamine (TEA) (1.5 equiv) - Base catalyst.

Protocol:

| Step | Action | Critical Technical Note |

| 1. Setup | Charge a dry round-bottom flask with Salicylaldehyde (10 mmol) and 4-Fluorophenylacetic acid (11 mmol). | Use a flask 2x the reaction volume to allow for reflux. |

| 2. Activation | Add Acetic Anhydride (30 mmol) followed by Triethylamine (15 mmol). | Exothermic reaction possible; add base slowly. |

| 3. Reaction | Reflux the mixture at 140°C (oil bath temperature) for 12–16 hours. | High temperature is required to drive the formation of the mixed anhydride and subsequent intramolecular aldol condensation. |

| 4. Monitoring | Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of aldehyde. | The product will be highly fluorescent under UV (365 nm). |

| 5. Quench | Cool to ~80°C, then pour the mixture into crushed ice/water (100 mL) with vigorous stirring. | Hydrolyzes excess anhydride. The product should precipitate as a solid. |

| 6. Isolation | Filter the precipitate. Wash with cold water (3x) and cold ethanol (1x). | Removes residual acid and unreacted aldehyde. |

| 7. Purification | Recrystallize from Ethanol or Ethanol/DMF mixture. | 3-arylcoumarins often have high melting points; DMF assists solubility during hot filtration. |

Method B: Suzuki-Miyaura Coupling (Modular Route)

Rationale: This route is ideal if a library of 3-aryl coumarins is required. It proceeds under milder conditions and tolerates sensitive functional groups better than the harsh Perkin conditions.

Reagents:

-

3-Bromo-2H-chromen-2-one (1.0 equiv)

-

4-Fluorophenylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Protocol:

-

Degassing: Dissolve the 3-bromocoumarin and boronic acid in the solvent mixture. Sparge with Argon/Nitrogen for 15 minutes. Oxygen poisons the Pd(0) catalyst.

-

Catalysis: Add the Pd catalyst and base under inert atmosphere.

-

Heating: Heat to 90°C for 4–6 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Part 3: Characterization & Validation

The identity of the molecule must be confirmed using a multi-modal approach. The fluorine atom provides a unique handle for NMR verification.[1]

Spectral Data Summary

| Technique | Parameter | Expected Value / Signal | Interpretation |

| ¹H NMR | H-4 (Coumarin) | Singlet, | Diagnostic singlet. Confirms the 3-substitution (absence of H-3 doublet). |

| ¹H NMR | Aromatic Region | Multiplets, | Overlap of coumarin backbone and 4-fluorophenyl ring protons. |

| ¹⁹F NMR | Ar-F | Singlet, | Distinct signal relative to CFCl₃ (0 ppm). Confirms incorporation of fluorine.[2][3] |

| ¹³C NMR | C=O (Lactone) | Characteristic lactone carbonyl. | |

| ¹³C NMR | C-F Coupling | Doublets ( | The carbon directly attached to F will appear as a large doublet. |

| HRMS | [M+H]⁺ | 241.0665 | Calculated for C₁₅H₁₀FO₂. |

| Melting Point | Range | 180 – 210°C | 3-arylcoumarins are high-melting solids. Sharp range indicates purity. |

Structural Logic & Signaling Pathway

The following diagram illustrates the mechanistic flow of the Perkin condensation, highlighting the critical intermediate steps that must occur for successful synthesis.

Figure 2: Mechanistic pathway of the Perkin reaction leading to the target coumarin.

Part 4: Troubleshooting & Optimization

-

Low Yield in Perkin Reaction:

-

Cause: Incomplete formation of the mixed anhydride or hydrolysis due to wet reagents.

-

Solution: Ensure Ac₂O is of high quality (free of acetic acid). Use anhydrous sodium acetate (fused) if TEA fails. Increase reaction time to 24h.

-

-

Oiling Out during Quench:

-

Cause: Presence of impurities or mixed solvents.

-

Solution: If the product oils out upon pouring into water, extract with Dichloromethane (DCM), wash with NaHCO₃ (to remove acidic byproducts), and then recrystallize the residue.

-

-

Pd Catalyst Death (Suzuki):

-

Cause: "Pd Black" formation indicates catalyst decomposition/aggregation.

-

Solution: Ensure rigorous degassing. Add a stabilizing ligand (e.g., PPh₃) or switch to a more robust catalyst like Pd(dppf)Cl₂.

-

References

-

Perkin, W. H. (1868).[4] On the artificial production of coumarin and formation of its homologues.[4][5][6] Journal of the Chemical Society, 21, 53–61.[4]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Vickery, C. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry.

-

PubChem. (2025).[7][8] Coumarin Compound Summary. National Library of Medicine.

-

Fisher Scientific. (2025). Coumarins and derivatives: Physical Properties.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perkin reaction - Wikipedia [en.wikipedia.org]

- 5. pjps.pk [pjps.pk]

- 6. Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coumarin | C9H6O2 | CID 323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Coumarins and derivatives | Fisher Scientific [fishersci.com]

Physicochemical Properties of 3-(4-Fluorophenyl)-2H-chromen-2-one: A Technical Guide

This guide details the physicochemical profile, synthesis, and characterization of 3-(4-fluorophenyl)-2H-chromen-2-one (also known as 3-(4-fluorophenyl)coumarin), a critical scaffold in medicinal chemistry for developing MAO-B inhibitors and anticancer agents.[1]

Executive Summary

3-(4-fluorophenyl)-2H-chromen-2-one (C₁₅H₉FO₂) represents a pivotal structural motif in drug discovery, particularly within the class of 3-arylcoumarins .[1] This scaffold is extensively utilized to target Monoamine Oxidase B (MAO-B) for neurodegenerative therapies and to inhibit cell proliferation in specific cancer lines.[1] The incorporation of a fluorine atom at the para-position of the 3-phenyl ring is a strategic medicinal chemistry modification designed to block metabolic oxidation (blocking the primary site of hydroxylation) while modulating lipophilicity and electrostatic binding interactions without imposing significant steric penalties.

Molecular Architecture & Properties

The molecule consists of a benzopyrone (coumarin) core fused with a 4-fluorophenyl moiety at the C3 position. The extended conjugation between the coumarin lactone system and the 3-aryl ring confers unique electronic and spectral properties.

Calculated & Predicted Physicochemical Profile

Data derived from structure-activity relationship (SAR) analysis of 3-arylcoumarin analogs.[1]

| Property | Value / Description | Significance |

| IUPAC Name | 3-(4-fluorophenyl)-2H-chromen-2-one | Standard nomenclature.[1] |

| Molecular Formula | C₁₅H₉FO₂ | Core scaffold.[1][2] |

| Molecular Weight | 240.23 g/mol | Fragment-based drug design compliant.[1][2] |

| Exact Mass | 240.0587 | Critical for HRMS identification.[1][2] |

| LogP (Predicted) | ~3.8 – 4.1 | High lipophilicity; indicates good BBB permeability but poor aqueous solubility.[1][2][3] |

| TPSA | ~30.2 Ų | Favorable for CNS penetration (Brain penetration requires TPSA < 90 Ų).[1][3] |

| H-Bond Donors | 0 | Increases membrane permeability.[1][2] |

| H-Bond Acceptors | 2 (C=O, O-ring) | Interaction points for active site residues (e.g., Ser/Cys in MAO-B).[1][3] |

| Melting Point | 140 – 160 °C (Range) | Typical for 3-arylcoumarins; 4-F often increases MP via crystal packing efficiency.[1] |

| Appearance | White to pale yellow crystalline solid | Needles or plates from ethanol/chloroform.[1][2] |

Spectral Characteristics[1][2][4][5]

-

UV-Vis Absorption:

typically at 290–320 nm with a shoulder extending to ~340 nm due to the cinnamoyl-like conjugation.[1] -

Fluorescence: Exhibits blue-to-purple fluorescence (

~400–450 nm) in aprotic solvents, characteristic of the 3-arylcoumarin fluorophore.[1] -

IR Spectrum:

Synthesis & Purification Protocol

The most robust route for synthesizing 3-(4-fluorophenyl)-2H-chromen-2-one is the Perkin Condensation , utilizing the O-acylation/cyclization of salicylaldehyde with an arylacetic acid derivative.[1]

Reaction Pathway (Graphviz Diagram)

Figure 1: Perkin condensation pathway for the synthesis of the target coumarin.

Step-by-Step Protocol

-

Reagents:

-

Procedure:

-

Work-up:

-

Pour the hot reaction mixture into crushed ice/water (100 mL) with vigorous stirring.

-

A solid precipitate will form.[1][2][4] Allow to stand for 1 hour to complete precipitation.

-

Filter the solid and wash with cold water (3 x 20 mL) to remove acetic acid/anhydride residues.[1]

-

Wash with a small amount of cold ethanol.[2]

-

-

Purification:

Biological Relevance: MAO-B Inhibition

The 3-phenylcoumarin scaffold is a privileged structure for inhibiting Monoamine Oxidase B (MAO-B), an enzyme target for Parkinson's disease.[1]

Mechanism of Action[7]

-

Steric Fit: The coumarin core mimics the substrate (dopamine) structure, fitting into the bipartite cavity of MAO-B.

-

Electronic Effect: The 4-Fluoro substituent is critical.[1] It withdraws electron density from the phenyl ring, potentially strengthening

stacking interactions with Tyr326 in the active site.[2] -

Metabolic Stability: The fluorine atom blocks the para-position from cytochrome P450-mediated hydroxylation, extending the compound's half-life compared to the unsubstituted 3-phenylcoumarin.

SAR Logic (Graphviz Diagram)

Figure 2: Structure-Activity Relationship (SAR) logic for the 4-fluoro-3-phenylcoumarin design.

Solubility & Formulation Profile

Due to its high lipophilicity (LogP ~4.0), 3-(4-fluorophenyl)-2H-chromen-2-one presents solubility challenges in aqueous media.[1]

| Solvent | Solubility Rating | Use Case |

| Water | Insoluble (< 0.1 mg/mL) | Not suitable for direct injection.[1] |

| DMSO | High (> 50 mg/mL) | Standard stock solution for biological assays.[1][3] |

| Ethanol | Moderate (Heat required) | Recrystallization solvent.[1][3] |

| Chloroform | High | NMR solvent, extraction.[1][2] |

| PEG-400 | Moderate | Potential excipient for in vivo formulation.[1][2] |

Formulation Tip: For biological assays, prepare a 10 mM stock in DMSO.[2] Dilute into aqueous buffer (PBS) immediately prior to use, ensuring the final DMSO concentration is < 1% to prevent precipitation and cytotoxicity.[2][3]

References

-

Synthesis of 3-Arylcoumarins: Phakhodee, W., et al. "Ph3P/I2-Mediated Synthesis of 3-Aryl-Substituted and 3,4-Disubstituted Coumarins."[1][2][5][6] Synlett, 2017, 28(07), 825-830.[1][2][3] Link

-

MAO-B Inhibition SAR: Matos, M. J., et al. "Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors."[1][2] Frontiers in Chemistry, 2018.[2] Link

-

General Coumarin Properties: "Coumarin and its Derivatives: Synthesis and Biological Activities."[2][6] Organic Chemistry Portal. Link

-

Crystal Structure Analysis: Hegazy, A. S., et al. "Crystal structure of 3-(2-(5-(4-fluorophenyl)..."[1][3] Zeitschrift für Kristallographie, 2019.[1][2] (Provides structural context for 4-F derivatives). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Showing Compound coumarin (FDB030742) - FooDB [foodb.ca]

- 3. preprints.org [preprints.org]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Coumarin synthesis [organic-chemistry.org]

- 6. Ph3P/I2-Mediated Synthesis of 3-Aryl-Substituted and 3,4-Disubstituted Coumarins [organic-chemistry.org]

The Multifaceted Mechanism of Action of 3-(4-fluorophenyl)-2H-chromen-2-one: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 3-phenylcoumarin scaffold represents a "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities.[1] This guide focuses on a specific derivative, 3-(4-fluorophenyl)-2H-chromen-2-one, to explore its potential mechanisms of action based on the extensive research conducted on the broader 3-arylcoumarin class. While direct studies on this exact molecule are limited, the influence of the 3-phenyl and coumarin core structures allows for a comprehensive, evidence-based postulation of its biological targets. This document will delve into the core enzymatic and cellular pathways modulated by 3-phenylcoumarins, discuss the likely influence of the 4-fluoro substitution, provide detailed experimental protocols for mechanism elucidation, and present data in a clear, structured format to guide future research and development.

Introduction: The 3-Phenylcoumarin Scaffold

3-Phenylcoumarins are a class of heterocyclic compounds that can be considered hybrids of coumarin and resveratrol, or isosteres of isoflavones.[1] This unique structural arrangement confers upon them a remarkable versatility to interact with a wide range of biological targets.[1][2] Their reported activities span neuroprotection, cancer, inflammation, diabetes, and skin aging, making them highly attractive for drug discovery programs.[2][3][4] 3-(4-fluorophenyl)-2H-chromen-2-one, the subject of this guide, incorporates a key structural modification—a fluorine atom at the para-position of the 3-phenyl ring. This substitution is a common strategy in medicinal chemistry to enhance metabolic stability and modulate binding affinity through electronic effects. This guide will, therefore, synthesize the known mechanisms of the parent scaffold to build a comprehensive profile of the target compound.

Potential Mechanistic Pathways and Biological Targets

The mechanism of action for the 3-phenylcoumarin scaffold is notably multi-targeted. The specific activity is often dictated by the substitution patterns on both the coumarin and phenyl rings.

Neuroprotective Mechanisms of Action

Several 3-phenylcoumarin derivatives have demonstrated significant potential as agents for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[5][6]

-

Monoamine Oxidase B (MAO-B) Inhibition: This is one of the most promising applications for 3-phenylcoumarins.[1] MAO-B is a key enzyme that degrades neurotransmitters, and its inhibition can increase dopamine levels. Certain 3-phenylcoumarins have shown highly potent and selective MAO-B inhibitory activity, with some compounds exhibiting IC50 values in the low nanomolar and even picomolar range.[1][7][8] The absence of a carbonyl group between the coumarin and the phenyl ring at position 3 appears to be critical for this MAO-B selectivity.[7]

-

Cholinesterase (AChE/BuChE) Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for managing Alzheimer's disease.[9] Various substituted 3-arylcoumarins have been synthesized and shown to be effective inhibitors of these enzymes, with some compounds displaying IC50 values in the low micromolar to nanomolar range.[2][5][9]

Caption: Workflow for MAO-B Inhibition Assay.

Protocol: In Vitro Xanthine Oxidase (XO) Inhibition Assay

This spectrophotometric assay measures the inhibition of XO by monitoring the formation of uric acid from xanthine.

Methodology:

-

Reagents and Materials: Xanthine Oxidase (from bovine milk), Xanthine (substrate), Phosphate buffer (pH 7.5), Test compound, Allopurinol (reference inhibitor).

-

Assay Procedure: a. In a 96-well UV-transparent microplate, add 50 µL of the test compound at various concentrations. b. Add 100 µL of xanthine solution (in buffer). c. Pre-incubate for 10 minutes at 25°C. d. Initiate the reaction by adding 100 µL of the XO enzyme solution. e. Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes using a microplate reader. The rate of uric acid formation is determined by the increase in absorbance.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition compared to the control and calculate the IC50 value.

Protocol: In Vitro Cytotoxicity (MTT) Assay

This colorimetric assay assesses the effect of the compound on cell viability.

Methodology:

-

Reagents and Materials: Human cancer cell line (e.g., H1299 lung cancer cells), Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

-

Assay Procedure: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. b. Replace the medium with fresh medium containing various concentrations of the test compound. Incubate for 48-72 hours. c. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. d. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth. [10]

Conclusion and Future Directions

The 3-phenylcoumarin scaffold is a validated platform for developing multi-target therapeutic agents. Based on extensive literature, 3-(4-fluorophenyl)-2H-chromen-2-one is strongly predicted to exhibit a range of biological activities, with a high potential for neuroprotection (via MAO-B inhibition), anticancer effects, and antioxidant activity. The 4-fluoro substituent is expected to enhance its drug-like properties, including metabolic stability and target affinity.

Future research should focus on a systematic screening of 3-(4-fluorophenyl)-2H-chromen-2-one against the panel of targets identified in this guide, including MAO-A/B, AChE/BuChE, Xanthine Oxidase, and a diverse panel of cancer cell lines. Determining its specific activity profile and selectivity will be crucial for advancing this promising compound into further stages of drug development.

References

A comprehensive list of references used to compile this technical guide.

-

Fais, A., et al. (2022). Hydroxy-3-Phenylcoumarins as Multitarget Compounds for Skin Aging Diseases: Synthesis, Molecular Docking and Tyrosinase, Elastase, Collagenase and Hyaluronidase Inhibition, and Sun Protection Factor. MDPI. Available at: [Link]

-

Yadav, D. K., et al. (2018). Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Borges, F., et al. (2011). MAO inhibitory activity modulation: 3-Phenylcoumarins versus 3-benzoylcoumarins. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Matos, M. J. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry. Encyclopedia.pub. Available at: [Link]

-

Yadav, D. K., et al. (2019). Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Matos, M. J., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules. Available at: [Link]

-

Yadav, D. K., et al. (2019). Synthesis and biological evaluation of 3-arylcoumarins as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Yadav, D. K., et al. (2018). Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents. ResearchGate. Available at: [Link]

-

Fais, A., et al. (2023). Design of 3-Phenylcoumarins and 3-Thienylcoumarins as Potent Xanthine Oxidase Inhibitors: Synthesis, Biological Evaluation, and Docking Studies. ChemMedChem. Available at: [Link]

-

Freitas, R. P., et al. (2013). 3-Phenylcoumarin derivatives selectively modulate different steps of reactive oxygen species production by immune complex-stimulated human neutrophils. International Immunopharmacology. Available at: [Link]

-

Yadav, D. K., et al. (2019). Synthesis and biological evaluation of 3-arylcoumarins as potential anti-Alzheimer's disease agents. Taylor & Francis Online. Available at: [Link]

-

Asif, M. (2015). Overview of Diverse Pharmacological Activities of Substituted Coumarins: Compounds with Therapeutic Potentials. SciSpace. Available at: [Link]

-

Arora, R. B., & Mathur, C. N. (1963). Relationship between structure and anticoagulant activity of coumarin derivatives. British Journal of Pharmacology and Chemotherapy. Available at: [Link]

-

Yuce, B., et al. (2009). Synthesis of 3-amino-4-hydroxy coumarin and dihydroxy-phenyl coumarins as novel anticoagulants. Arzneimittelforschung. Available at: [Link]

-

Fais, A., et al. (2022). Hydroxy-3-Phenylcoumarins as Multitarget Compounds for Skin Aging Diseases: Synthesis, Molecular Docking and Tyrosinase, Elastase, Collagenase and Hyaluronidase Inhibition, and Sun Protection Factor. ResearchGate. Available at: [Link]

-

Matos, M. J., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Semantic Scholar. Available at: [Link]

-

Fais, A., et al. (2023). Design of 3-Phenylcoumarins and 3-Thienylcoumarins as Potent Xanthine Oxidase Inhibitors: Synthesis, Biological Evaluation, and Docking Studies. PubMed. Available at: [Link]

-

Annapurna, P., et al. (2021). Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms. Molecules. Available at: [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis of new coumarin derivatives with suspected anticoagulant activity. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Rudhani, I., et al. (2022). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences. Available at: [Link]

-

Wang, D., et al. (2024). 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. PLOS ONE. Available at: [Link]

-

Singh, G., et al. (2013). Synthesis of 3-(4, 5-dihydro-1-phenyl-5-substituted phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives and evaluation of their anticancer activity. BioMed Research International. Available at: [Link]

-

Wang, D., et al. (2024). (PDF) 3,3'-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. ResearchGate. Available at: [Link]

-

O'Boyle, N. M., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules. Available at: [Link]

-

Yuan, J., et al. (2016). Mechanism for the synthesis of 3-acetyl-4-phenyl-2H-chromen-2-one. ResearchGate. Available at: [Link]

-

Vaseghi, S., et al. (2020). Synthesis, computational study and cytotoxicity of 4-hydroxycoumarin-derived imines/enamines. Molecular Diversity. Available at: [Link]

-

No Author. (2025). CAS#:20050-82-2 | 3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one. Chemsrc. Available at: [Link]

-

Suwito, H., et al. (2018). (E)-3-[3-(4-Morpholinophenyl)acryloyl]-2H-chromen-2-one. ResearchGate. Available at: [Link]

-

Mahareb, E. A. (2021). Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone. Organic Communications. Available at: [Link]

-

Singh, M., et al. (2017). Exploration of multi-target potential of chromen-4-one based compounds in Alzheimer's disease: Design, synthesis and biological evaluations. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Ragno, R., et al. (2021). Investigating Amphoteric 3,4′-Biscoumarin-Based ortho-[(Dialkylamino)methyl]phenols as Dual MAO and ChE Inhibitors. Molecules. Available at: [Link]

-

Cárdenas, C., et al. (2023). Therapeutic Effects of Coumarins with Different Substitution Patterns. Molecules. Available at: [Link]

Sources

- 1. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry | Encyclopedia MDPI [encyclopedia.pub]

- 3. Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of 3-arylcoumarins as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. MAO inhibitory activity modulation: 3-Phenylcoumarins versus 3-benzoylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. tandfonline.com [tandfonline.com]

- 10. 3,3’-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of 3-Arylcoumarins and the Need for Rigorous Analysis

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-fluorophenyl)-2H-chromen-2-one

The 3-arylcoumarin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The compound 3-(4-fluorophenyl)-2H-chromen-2-one belongs to this important class. The introduction of a 4-fluorophenyl group at the 3-position can significantly modulate the biological activity and pharmacokinetic properties of the coumarin core.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development. A compound's identity, purity, and structural integrity must be unequivocally established before any biological evaluation. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of 3-(4-fluorophenyl)-2H-chromen-2-one. We will delve into not just the data itself, but the underlying principles that make these techniques powerful tools for structural elucidation, providing field-proven insights for researchers and scientists.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For 3-(4-fluorophenyl)-2H-chromen-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete characterization.

Causality Behind Experimental Choices: The Right Solvent

The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, if solubility is an issue, or if specific proton signals are obscured, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The chemical shifts presented here are representative and may vary slightly based on the solvent and concentration used.[3]

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The key features to analyze are the chemical shift (δ), which indicates the electronic environment of the proton, the integration, which reveals the number of protons responsible for the signal, and the multiplicity (splitting pattern), which gives information about neighboring protons.

-

H-4 (Coumarin Ring): This is the most deshielded proton on the coumarin core, appearing as a sharp singlet significantly downfield (typically δ > 7.8 ppm). Its deshielding is due to the anisotropic effect of the adjacent carbonyl group and its position on an electron-deficient double bond. The absence of adjacent protons results in a singlet.[3][4]

-

Aromatic Protons (Coumarin Benzene Ring): The four protons on the fused benzene ring (H-5, H-6, H-7, H-8) typically appear in the δ 7.2-7.8 ppm range. They form a complex multiplet system due to spin-spin coupling.[3]

-

Aromatic Protons (4-Fluorophenyl Ring): The protons on the 4-fluorophenyl ring exhibit a characteristic pattern. Due to symmetry, there are two distinct chemical environments. The protons ortho to the fluorine (H-2', H-6') and the protons meta to the fluorine (H-3', H-5') will appear as two distinct multiplets, often resembling doublets or triplets due to coupling with each other and with the fluorine atom.

Table 1: Representative ¹H NMR Data for 3-(4-fluorophenyl)-2H-chromen-2-one

| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~ 7.8 - 8.2 | s (singlet) | - |

| H-5, H-6, H-7, H-8 | ~ 7.2 - 7.8 | m (multiplet) | - |

| H-2', H-6' | ~ 7.5 - 7.7 | m (multiplet) | - |

| H-3', H-5' | ~ 7.1 - 7.3 | m (multiplet) | - |

| Note: Data is synthesized based on typical values for 3-arylcoumarins.[3][4] |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

-

Carbonyl Carbon (C-2): The lactone carbonyl carbon is highly deshielded and appears significantly downfield, typically in the range of δ 160-161 ppm.[5]

-

Fluorinated Carbon (C-4'): The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling (¹JCF), resulting in a doublet. Its chemical shift is also significantly affected by the high electronegativity of fluorine.

-

Other Aromatic and Vinylic Carbons: The remaining sp² hybridized carbons of the coumarin and phenyl rings appear in the δ 110-155 ppm range.

Table 2: Representative ¹³C NMR Data for 3-(4-fluorophenyl)-2H-chromen-2-one

| Carbon Assignment | Representative Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~ 160.5 |

| C-8a | ~ 154.0 |

| C-4 | ~ 140.0 - 143.0 |

| C-4' (C-F) | ~ 163.0 (d, ¹JCF ≈ 250 Hz) |

| Aromatic/Vinylic C | ~ 116 - 134 |

| Note: Data is synthesized based on typical values for coumarin derivatives.[3][5] |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[6]

Interpretation of Key Absorption Bands

The IR spectrum of 3-(4-fluorophenyl)-2H-chromen-2-one is dominated by a few highly characteristic absorptions that serve as a structural fingerprint.

-

Lactone C=O Stretch: The most intense and easily identifiable peak in the spectrum is the stretching vibration of the α,β-unsaturated lactone carbonyl group. This typically appears as a strong, sharp band in the range of 1700-1740 cm⁻¹.[7]

-

Aromatic C=C Stretches: Multiple sharp bands of medium intensity are expected in the 1450-1620 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching vibrations within the fused benzene and phenyl rings.

-

C-O Stretches: The C-O-C stretching vibrations of the lactone ether linkage will produce strong bands in the 1050-1250 cm⁻¹ region.

-

C-F Stretch: The carbon-fluorine bond stretch gives rise to a strong absorption, typically found in the 1100-1250 cm⁻¹ region. This band can sometimes overlap with the C-O stretching bands.

Table 3: Key IR Absorption Frequencies for 3-(4-fluorophenyl)-2H-chromen-2-one

| Vibrational Mode | Representative Frequency Range (cm⁻¹) | Intensity |

| Lactone C=O Stretch | 1700 - 1740 | Strong |

| Aromatic C=C Stretches | 1450 - 1620 | Medium |

| C-O-C Ether Stretches | 1050 - 1250 | Strong |

| C-F Stretch | 1100 - 1250 | Strong |

| Note: Data is synthesized based on typical values for coumarins and fluorinated aromatic compounds.[6][7] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, which is a critical piece of identifying information, and offers clues about the structure through analysis of fragmentation patterns.

Ionization Method: The Gentle Approach

For a molecule like 3-(4-fluorophenyl)-2H-chromen-2-one, Electrospray Ionization (ESI) is a preferred "soft" ionization technique. It typically generates the protonated molecular ion [M+H]⁺ (or adducts like [M+Na]⁺) with minimal fragmentation, allowing for clear determination of the molecular weight.[8][9] The expected exact mass for C₁₅H₉FO₂ is 240.0587. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, providing definitive confirmation of the molecular formula.

Fragmentation Analysis: Deconstructing the Molecule

Under higher energy conditions (e.g., collision-induced dissociation in MS/MS or Electron Ionization, EI), the molecular ion will fragment in a predictable manner. For coumarins, the most characteristic fragmentation pathway is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyrone ring to form a benzofuran radical ion.[10][11]

-

Molecular Ion (M⁺˙) or [M+H]⁺: m/z ≈ 240 or 241

-

Primary Fragment [M-CO]⁺˙: m/z ≈ 212 (loss of 28 Da)

Further fragmentation of the phenyl ring or benzofuran core can also occur, but the initial loss of CO is a hallmark of the coumarin structure.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from NMR, IR, and MS. Each technique validates the others, leading to an unambiguous structural assignment.

Caption: Integrated workflow for the structural elucidation of 3-(4-fluorophenyl)-2H-chromen-2-one.

Experimental Protocols: A Self-Validating System

The following protocols describe the standard, field-proven methodologies for acquiring high-quality spectroscopic data for compounds like 3-(4-fluorophenyl)-2H-chromen-2-one.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and gently vortex or invert until the sample is completely dissolved. A clear, homogenous solution is required.

-

Instrumentation: Insert the sample into the NMR spectrometer.

-

Tuning and Shimming: Allow the instrument to automatically tune the probe to the correct frequency and shim the magnetic field to ensure high resolution and symmetrical peak shapes. This step is crucial for data quality.

-

Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans). Subsequently, acquire the ¹³C spectrum, which will require a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale by setting the TMS peak to 0.00 ppm.

Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is critical as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Lower the instrument's pressure arm to apply firm, consistent pressure on the sample. This ensures good optical contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Protocol 3: High-Resolution Mass Spectrometry (HRMS) via ESI

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a high-purity solvent suitable for mass spectrometry, such as methanol or acetonitrile.

-

Instrument Calibration: Before analysis, calibrate the mass spectrometer using a known calibration standard. This ensures high mass accuracy for the measurement.

-

Method Setup: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Set the instrument to acquire data in positive ion mode over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).

-

Data Acquisition: Acquire the mass spectrum, averaging the signal over 1-2 minutes to obtain a high-quality spectrum with accurate mass measurement.

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the measured accurate mass. The calculated formula should match C₁₅H₁₀FO₂⁺ (the protonated form of the molecule) with an error of less than 5 ppm.

Conclusion

The comprehensive spectroscopic analysis of 3-(4-fluorophenyl)-2H-chromen-2-one is a clear demonstration of modern analytical chemistry in practice. Through the combined application of NMR, IR, and MS, every aspect of the molecule's structure can be verified. NMR provides the detailed skeletal framework, IR confirms the presence of essential functional groups, and HRMS validates the elemental composition and molecular weight. This integrated, multi-technique approach is the gold standard, ensuring the scientific integrity required for researchers, scientists, and drug development professionals to proceed with confidence in their work.

References

-

Pourabdi, L., et al. (2022). Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer's Disease. Frontiers in Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Spectroscopic Study of Coumarin Derivatives. Request PDF. Available at: [Link]

-

Lv, W., et al. (2018). Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents. PMC. Available at: [Link]

-

Matos, M. J., et al. (2011). Synthesis and Study of a Series of 3-Arylcoumarins as Potent and Selective Monoamine Oxidase B Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Chen, Y., et al. (2022). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. PMC. Available at: [Link]

-

Szymańska, E., et al. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. MDPI. Available at: [Link]

-

Pourabdi, L., et al. (2022). Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With A. Frontiers. Available at: [Link]

-

Auctores Publishing. (2024). Evaluation of the Antioxidant Properties of Coumarin Derivatives Using Spectroscopic Methods. Auctores Journals. Available at: [Link]

-

Matos, M. J., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. PMC. Available at: [Link]

-

Dharmatti, S. S., et al. (n.d.). Proton magnetic resonance in coumarins. Indian Academy of Sciences. Available at: [Link]

-

Fatima, S., et al. (2021). Absorption spectra of coumarin and its derivatives. ResearchGate. Available at: [Link]

-

Yadav, R. S., et al. (n.d.). Vibrational Spectra and Electronic Structural Studies of Some Coumarins. International Journal of Research in Engineering and Science. Available at: [Link]

-

The Journal of Chemical Physics. (2022). Resonance conditions, detection quality, and single-molecule sensitivity in fluorescence-encoded infrared vibrational spectroscopy. AIP Publishing. Available at: [Link]

-

Taylor & Francis Online. (2024). Comprehensive Experimental and Computational Analysis of the Structural and HSA Binding Properties of Newly Synthesized Coumarin-Trimethoxybenzohydrazide Derivative. Polycyclic Aromatic Compounds. Available at: [Link]

-

ResearchGate. (n.d.). Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G*) is shown here. Available at: [Link]

-

Supporting Information. (n.d.). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature. Available at: [Link]

-

Bentham Open. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal. Available at: [Link]

-

Bentham Science. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Available at: [Link]

-

Yoda, J., et al. (2020). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Organic Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). . Available at: [Link]

-

Semantic Scholar. (2021). Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Available at: [Link]

Sources

- 1. Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. rsc.org [rsc.org]

- 6. ijres.org [ijres.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. sciepub.com [sciepub.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. benthamopen.com [benthamopen.com]

- 11. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]

Therapeutic Targets of 3-(4-Fluorophenyl)-2H-chromen-2-one: A Technical Guide

Executive Summary

The molecule 3-(4-fluorophenyl)-2H-chromen-2-one (also referred to as 3-(4-fluorophenyl)coumarin) represents a privileged scaffold in medicinal chemistry, distinguished by its "drug-like" physicochemical properties and specific binding affinity for enzymes governing neurodegeneration and malignancy.

Unlike generic coumarin derivatives, the inclusion of a 4-fluorophenyl moiety at position 3 serves two critical bio-functional roles:

-

Metabolic Stability: The fluorine atom blocks the para-position of the phenyl ring, preventing rapid oxidative metabolism by Cytochrome P450 enzymes (specifically CYP mediated hydroxylation), thereby extending the molecule's half-life in vivo.

-

Selectivity Gating: The 3-aryl extension provides the necessary steric bulk to occupy the hydrophobic substrate cavity of Monoamine Oxidase B (MAO-B) , conferring high selectivity over the MAO-A isoform.

This guide details the validation of this scaffold against its primary target (MAO-B) and secondary oncological targets, providing actionable protocols for researchers.

Chemical Profile & SAR Logic

The therapeutic efficacy of this molecule is not accidental; it is a product of precise Structure-Activity Relationship (SAR) engineering.

| Structural Feature | Biological Function |

| Coumarin Core (2H-chromen-2-one) | Mimics the adenosine portion of FAD (Flavin Adenine Dinucleotide), allowing it to dock near the cofactor in flavoenzymes. |

| 3-Phenyl Substitution | Critical for MAO-B Selectivity. It occupies the "entrance cavity" of MAO-B, interacting with the gatekeeper residue Tyr326 . MAO-A lacks this cavity volume, preventing binding. |

| 4-Fluoro Group | Metabolic Blockade. Prevents p-hydroxylation. Increases lipophilicity (LogP), enhancing Blood-Brain Barrier (BBB) penetration essential for neuroprotective drugs. |

Primary Therapeutic Target: Monoamine Oxidases (MAO-B)

Mechanism of Action

The primary validated target for 3-(4-fluorophenyl)-2H-chromen-2-one is Monoamine Oxidase B (MAO-B) . Inhibition of MAO-B prevents the breakdown of dopamine in the striatum, a validated strategy for treating Parkinson’s Disease (PD) .

Binding Dynamics:

-

FAD Proximity: The coumarin lactone ring aligns via

- -

Hydrophobic Cage: The 3-(4-fluorophenyl) group extends into the hydrophobic substrate cavity, forming Van der Waals interactions with Leu171 , Ile199 , and Tyr326 .

-

Selectivity: The steric demand of the 3-phenyl group clashes with Ile335 in MAO-A, but fits perfectly in MAO-B where the corresponding residue is Tyr326 , creating a "lock and key" selectivity mechanism.

Validated Potency Data

Derivatives of this scaffold show nanomolar potency.

| Compound Variant | Target | IC50 (nM) | Selectivity Index (MAO-B/MAO-A) |

| 3-(4-fluorophenyl)-6-methyl-coumarin | hMAO-B | 56 nM | > 1,000 |

| 3-(4-fluorophenyl)-6-methoxy-coumarin | hMAO-B | 120 nM | > 500 |

| 3-(4-fluorophenyl)-coumarin (Core) | hMAO-B | ~800 nM | Moderate |

Pathway Visualization

The following diagram illustrates the neuroprotective signaling pathway activated by MAO-B inhibition using this scaffold.

Caption: Mechanism of MAO-B inhibition by the scaffold, preventing dopamine degradation and reducing oxidative stress.

Secondary Target: Oncological Pathways

While MAO-B is the primary target, high concentrations (>10

Mechanisms:

-

Cell Cycle Arrest (S-Phase): The scaffold interferes with DNA replication machinery, likely through weak intercalation or Topoisomerase II inhibition.

-

Hsp90 Inhibition: Structural similarity to Novobiocin allows some 3-arylcoumarins to bind the C-terminal domain of Heat Shock Protein 90 (Hsp90), leading to the degradation of oncogenic client proteins.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are provided to validate the activity of this scaffold.

Protocol A: Fluorometric MAO-B Inhibition Assay

Purpose: To determine the IC50 of the compound against recombinant human MAO-B.

-

Reagents:

-

Recombinant hMAO-B (1 U/mL).

-

Substrate: p-Tyramine or Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

-

Workflow:

-

Step 1: Dissolve 3-(4-fluorophenyl)-2H-chromen-2-one in DMSO to create a 10 mM stock. Serial dilute to range (1 nM – 100

M). -

Step 2: Incubate 10

L of inhibitor with 90 -

Step 3: Add 100

L of substrate solution (200 -

Step 4: Measure fluorescence (Ex/Em = 530/590 nm) kinetically for 30 minutes.

-

-

Data Analysis:

-

Plot Slope (RFU/min) vs. log[Inhibitor]. Fit to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.

-

Protocol B: Cell Viability Assay (MTT)

Purpose: To assess cytotoxicity against cancer cell lines (e.g., MCF-7).

-

Seeding: Plate MCF-7 cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Treat cells with the compound (0.1 – 100

M) for 48h. Include a DMSO control (<0.5%). -

Development: Add 20

L MTT (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. -

Readout: Measure Absorbance at 570 nm.

Synthesis & Validation Workflow

The following diagram outlines the logical flow from chemical synthesis to biological validation, ensuring a self-validating experimental loop.

Caption: Workflow for the synthesis and biological validation of the target scaffold.

References

-

Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Pharmacology. (2018). Validates the 3-phenylcoumarin scaffold for MAO-B inhibition and discusses the "gatekeeper" residues. Link

-

Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases. International Journal of Molecular Sciences. (2024). Details the binding modes of coumarin derivatives in the MAO-B active site. Link

-

Synthesis and Biological Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules. (2021). Discusses the anticancer potential of fluorinated coumarin derivatives against HepG2 and HeLa cell lines. Link

-

3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation. PLOS ONE. (2024). Provides mechanistic insight into how fluorinated coumarin derivatives suppress cancer cell migration. Link

-

Dual Reversible Coumarin Inhibitors Mutually Bound to Monoamine Oxidase B and Acetylcholinesterase. ACS Medicinal Chemistry Letters. (2022). Crystallographic evidence of coumarin binding in the MAO-B pocket.[1] Link

Sources

Foreword: The Therapeutic Promise of the Coumarin Scaffold

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(4-fluorophenyl)-2H-chromen-2-one

The coumarin, or 2H-chromen-2-one, nucleus is a ubiquitous scaffold in natural products and a privileged structure in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticoagulant, anti-inflammatory, anti-HIV, and, most notably for our purposes, anticancer properties.[1][2][3] The therapeutic potential of a coumarin derivative is profoundly influenced by the nature and position of its substituents.[1] This guide focuses on a specific analogue, 3-(4-fluorophenyl)-2H-chromen-2-one, a compound of significant interest due to the established bioactivity of the 3-phenylcoumarin core and the recognized role of fluorine in modulating pharmacokinetic and pharmacodynamic properties of drug candidates.[4][5]

This document serves as a technical and strategic guide for researchers, scientists, and drug development professionals. It outlines a comprehensive in vitro workflow to characterize the anticancer potential of 3-(4-fluorophenyl)-2H-chromen-2-one. Moving beyond a simple recitation of protocols, this guide explains the scientific rationale behind experimental choices, providing a robust framework for generating reliable, publication-quality data.

Part 1: Foundational Analysis – Assessing Cytotoxicity and Anti-Proliferative Activity

The initial and most critical step in evaluating any potential anticancer agent is to determine its effect on the viability and proliferation of cancer cells.[6][7][8] In vitro cytotoxicity assays serve as a rapid and cost-effective method to screen compounds and determine their dose-dependent effects, providing the crucial IC50 (half-maximal inhibitory concentration) value that informs all subsequent mechanistic studies.[6][9]

Core Technique: The MTT Assay for Metabolic Viability

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11] The principle is elegant in its simplicity: metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[12]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is optimized for assessing the effect of 3-(4-fluorophenyl)-2H-chromen-2-one on an adherent cancer cell line, such as the A549 human lung carcinoma line.[1]

1. Cell Seeding:

- Culture A549 cells to approximately 80% confluency.

- Trypsinize, count, and prepare a cell suspension.

- Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate.[11]

- Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

2. Compound Treatment:

- Prepare a stock solution of 3-(4-fluorophenyl)-2H-chromen-2-one (e.g., 10 mM in DMSO).

- Perform serial dilutions in serum-free culture medium to create a range of final treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

- Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

- Incubate the plate for 48 to 72 hours.

3. MTT Incubation and Solubilization:

- After the treatment period, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[10][12]

- Incubate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.[13]

- Carefully aspirate the medium containing MTT without disturbing the crystals.

- Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13]

- Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

4. Data Acquisition:

- Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm).[10][13]

- Use a reference wavelength of >650 nm to correct for background absorbance.[10]

Data Presentation: Cytotoxicity Profile

The results should be processed to calculate the percentage of cell viability relative to the vehicle control. These values are then plotted against the compound concentration to generate a dose-response curve, from which the IC50 value can be determined using non-linear regression analysis.

| Cell Line | Tissue of Origin | IC50 of 3-(4-fluorophenyl)-2H-chromen-2-one (µM) |

| A549 | Lung Carcinoma | Hypothetical Value (e.g., 8.5) |

| MCF-7 | Breast Adenocarcinoma | Hypothetical Value (e.g., 12.3) |

| HCT-116 | Colon Carcinoma | Hypothetical Value (e.g., 9.8) |

| Beas-2B | Normal Lung Epithelium | Hypothetical Value (e.g., >100) |

Table 1: Hypothetical IC50 values illustrating the cytotoxic profile of the test compound across various cancer and normal cell lines after 48h treatment.

Visualization: MTT Assay Workflow

Caption: Workflow diagram of the MTT assay for cytotoxicity assessment.

Part 2: Unraveling the Mechanism – Investigation of Apoptosis Induction

A hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in malignant cells.[14] Unlike necrosis, apoptosis is a controlled, energy-dependent process that eliminates damaged cells without eliciting an inflammatory response. Investigating whether 3-(4-fluorophenyl)-2H-chromen-2-one triggers this pathway is a crucial step in its mechanistic characterization.

Core Technique: Western Blot for Apoptotic Markers

Western blotting is an indispensable technique for detecting specific proteins in a complex mixture, such as a cell lysate.[15] It allows for the qualitative and semi-quantitative analysis of key proteins that are activated or cleaved during apoptosis.[16] The primary targets for this analysis are the executioner caspases (e.g., Caspase-3) and their substrates, such as Poly (ADP-ribose) polymerase (PARP).[14][15] The cleavage of pro-caspase-3 into its active fragments and the subsequent cleavage of PARP are definitive indicators of apoptosis.[15][17]

Experimental Protocol: Western Blot for Caspase-3 and PARP Cleavage

1. Cell Treatment and Lysis:

- Seed A549 cells in 6-well plates and grow to 70-80% confluency.

- Treat cells with 3-(4-fluorophenyl)-2H-chromen-2-one at its IC50 and 2x IC50 concentrations for a set time (e.g., 24 hours). Include a vehicle control.

- Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors on ice.[16]

- Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[16]

2. Protein Quantification and Sample Preparation:

- Determine the protein concentration of the supernatant from each sample using a standard protein assay (e.g., BCA or Bradford assay).

- Normalize the samples by diluting them with lysis buffer and Laemmli sample buffer to a final concentration of 1-2 µg/µL.

- Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

3. SDS-PAGE and Protein Transfer:

- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

- Perform electrophoresis to separate the proteins by size.

- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]

- Incubate the membrane with primary antibodies specific for cleaved Caspase-3, total Caspase-3, cleaved PARP, total PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

- Wash the membrane extensively with TBST.[16]

- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

5. Detection and Analysis:

- Wash the membrane again with TBST.

- Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[16]

- Perform densitometry analysis to quantify the relative protein expression, normalizing the proteins of interest to the loading control.[16]

Data Presentation: Apoptotic Protein Modulation

| Protein Target | Expected Change with Treatment | Rationale |

| Cleaved Caspase-3 | Increase | Indicates activation of the executioner caspase. |

| Cleaved PARP | Increase | A key substrate of cleaved Caspase-3; its cleavage is a hallmark of apoptosis. |

| Bcl-2 (Anti-apoptotic) | Decrease (Potential) | Downregulation would favor apoptosis. |

| Bax (Pro-apoptotic) | Increase (Potential) | Upregulation or mitochondrial translocation would promote apoptosis. |

Table 2: Expected outcomes from Western blot analysis following treatment with an apoptosis-inducing compound.

Visualization: Potential Apoptotic Signaling Pathway

Caption: The intrinsic apoptosis pathway potentially activated by the compound.

Part 3: Assessing Anti-Metastatic Potential

A critical aspect of cancer progression is metastasis, the spread of cancer cells to distant sites. Compounds that can inhibit cell migration and invasion are of high therapeutic value.[4]

Core Technique: Transwell Migration Assay

The Transwell assay, or Boyden chamber assay, is a widely used method to study cell migration in vitro.[4] It utilizes a porous membrane insert that separates an upper and a lower chamber. Cells are seeded in the upper chamber in serum-free medium, while the lower chamber contains a chemoattractant (e.g., medium with fetal bovine serum). Migratory cells move through the pores to the underside of the membrane, where they can be stained and counted.[4]

Experimental Protocol: Transwell Migration Assay

1. Chamber Preparation and Cell Seeding:

- Rehydrate 24-well Transwell inserts (typically with 8 µm pores) with serum-free medium.

- Harvest cancer cells (e.g., a highly motile line like MDA-MB-231) and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

- Add 500-600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate.[4]

- Add 100 µL of the cell suspension to the upper chamber of each insert.

2. Compound Treatment:

- Add 3-(4-fluorophenyl)-2H-chromen-2-one at various non-lethal concentrations (determined from the MTT assay, e.g., IC50/4, IC50/2) to both the upper and lower chambers to ensure a consistent concentration gradient. Include a vehicle control.

3. Incubation and Cell Staining:

- Incubate the plate for a period that allows for migration but not proliferation (e.g., 12-24 hours) at 37°C.

- After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migratory cells from the top surface of the membrane.[4]

- Fix the migratory cells on the bottom surface of the membrane with methanol and stain them with a solution like 0.1% Crystal Violet.[4]

4. Quantification:

- Allow the inserts to air dry.

- Visualize and count the stained, migrated cells under a microscope in several representative fields of view.

- Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured with a plate reader.

Data Presentation: Inhibition of Cell Migration

| Compound Concentration | Mean Migrated Cells per Field | % Inhibition of Migration |

| Vehicle Control | Hypothetical Value (e.g., 150) | 0% |

| IC50 / 4 | Hypothetical Value (e.g., 105) | 30% |

| IC50 / 2 | Hypothetical Value (e.g., 60) | 60% |

Table 3: Hypothetical data demonstrating the dose-dependent inhibition of cancer cell migration by the test compound.

Visualization: Transwell Assay Workflow

Caption: Step-by-step workflow for the Transwell cell migration assay.

References

-

MTT Assay Protocol. (n.d.). Bio-protocol. Retrieved from [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]

-

In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

-

Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

-

Determination of Caspase Activation by Western Blot. (2021). In Methods in Molecular Biology (Vol. 2340). PubMed. Retrieved from [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). In Assay Guidance Manual. NCBI. Retrieved from [Link]

-

In Vitro Cytotoxicity Testing. (n.d.). EAG Laboratories. Retrieved from [Link]

-

Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1. (2021, May 19). Molecules. MDPI. Retrieved from [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025, November 19). International Journal of Molecular Sciences. MDPI. Retrieved from [Link]

-

Apoptosis assays: western blots. (2020, April 11). YouTube. Retrieved from [Link]

-

In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line. (n.d.). Anticancer Research. PMC. Retrieved from [Link]

-

An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. (n.d.). Molecules. PMC. Retrieved from [Link]

-

Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. (2023, July 13). ACS Omega. ACS Publications. Retrieved from [Link]

-

In silico and in vitro analysis of coumarin derivative induced anticancer effects by undergoing intrinsic pathway mediated apoptosis in human stomach cancer. (2018, July 15). Phytomedicine. PubMed. Retrieved from [Link]

-

3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. (2024, May 22). PLoS ONE. PMC. Retrieved from [Link]

-

Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. (n.d.). Molecules. PMC. Retrieved from [Link]

-

Synthesis of 3-(4, 5-dihydro-1-phenyl-5-substituted phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives and evaluation of their anticancer activity. (2013, May 1). Arabian Journal of Chemistry. Retrieved from [Link]

-

Mechanism for the synthesis of 3-acetyl-4-phenyl-2H-chromen-2-one. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 3-(4, 5-dihydro-1-phenyl-5-substituted phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives and evaluation of their anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis,in Vitro, and in VivoBiological Evaluation and Molecular Docking Analysis of Novel 3-(3-oxo-substitutedphenyl-3-)4-(2-(piperidinyl)ethoxy)phenyl)propyl)-2H-chromen-2-one Derivatives as Anti-breast Cancer Agents. (n.d.). Medicinal Chemistry. Ovid. Retrieved from [Link]

-

3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. (2024, May 22). ResearchGate. Retrieved from [Link]

-

Synthesis, Bioactivity, Pharmacokinetic and Biomimetic Properties of Multi-Substituted Coumarin Derivatives. (2021, October 2). Molecules. MDPI. Retrieved from [Link]

-

In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. (2025, April 18). Molecules. MDPI. Retrieved from [Link]

-

Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. (2025, May 26). Molecules. MDPI. Retrieved from [Link]

-

Enzyme Inhibition. (n.d.). Biochemistry. Retrieved from [Link]

-

Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (n.d.). Journal of Saudi Chemical Society. PMC. Retrieved from [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 15). European Journal of Medicinal Chemistry. PubMed. Retrieved from [Link]

-

Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids. (2025, October 15). International Journal of Molecular Sciences. Retrieved from [Link]

-

An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. (2024, June 9). Molecules. MDPI. Retrieved from [Link]

-

Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids. (2021, May 19). International Journal of Molecular Sciences. MDPI. Retrieved from [Link]

-

3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. (n.d.). World Journal of Organic Chemistry. Science and Education Publishing. Retrieved from [Link]

Sources

- 1. In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,3’-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kosheeka.com [kosheeka.com]

- 7. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 8. eag.com [eag.com]

- 9. mdpi.com [mdpi.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. clyte.tech [clyte.tech]

- 12. atcc.org [atcc.org]

- 13. cyrusbio.com.tw [cyrusbio.com.tw]

- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. youtube.com [youtube.com]

Technical Guide: Discovery, Synthesis, and Isolation of Novel Fluorinated Coumarins

Introduction: The Strategic Value of Fluorine in Coumarin Scaffolds

In modern drug discovery, the coumarin (2H-chromen-2-one) scaffold represents a "privileged structure" due to its ability to interact with diverse biological targets, including carbonic anhydrases, aromatases, and protein kinases. However, natural coumarins often suffer from rapid metabolic degradation (hydroxylation) and suboptimal lipophilicity.

The strategic incorporation of fluorine atoms addresses these limitations. Fluorine acts as a bioisostere for hydrogen or hydroxyl groups but exerts a profound electronic effect due to its high electronegativity (3.98 Pauling scale).

-

Metabolic Blockade: Substitution at C-6 or C-7 positions blocks Cytochrome P450-mediated oxidation, extending half-life.

-

Lipophilicity Modulation: Fluorination increases

, enhancing membrane permeability and blood-brain barrier (BBB) penetration. -

Conformational Locking: The C-F bond can enforce specific conformations via electrostatic interactions, improving ligand-target binding affinity.

This guide details the autonomous workflow for the rational design, synthesis, and rigorous isolation of these high-value fluorinated scaffolds.

Phase 1: Rational Design & Synthetic Discovery

The discovery of novel fluorinated coumarins relies on selecting the appropriate synthetic pathway based on the available fluorinated building blocks. The two primary "engines" for scaffold generation are the Pechmann Condensation (phenol-driven) and the Knoevenagel Condensation (aldehyde-driven).

Synthetic Logic Flow

The choice of route dictates the substitution pattern. Pechmann is ideal for 4-substituted coumarins, while Knoevenagel is preferred for 3-substituted derivatives.

Figure 1: Decision matrix for selecting the synthetic route based on target substitution patterns.

Phase 2: Reaction Engineering & Synthesis Protocols

Protocol: Pechmann Condensation for 4-Methyl-7-Fluoro-Coumarin

This protocol utilizes the Pechmann condensation, favored for its atom economy and scalability. We utilize sulfuric acid as the condensing agent, which acts as both a catalyst and a solvent, ensuring high yields for electron-deficient fluorophenols.

Materials:

-

3-Fluorophenol (10 mmol)

-

Ethyl acetoacetate (10 mmol)

-

Concentrated Sulfuric Acid (

, 10 mL) -

Ice-water mixture

Step-by-Step Methodology:

-

Reaction Setup: In a 50 mL round-bottom flask, cool 10 mL of concentrated

to 0–5°C using an ice bath. Reasoning: Controlling the exotherm is critical to prevent polymerization of the keto-ester. -

Addition: Mix 3-fluorophenol and ethyl acetoacetate in an equimolar ratio. Add this mixture dropwise to the cold acid over 20 minutes with vigorous stirring.

-

Cyclization: Remove the ice bath and allow the mixture to reach room temperature. Stir for 12–24 hours. Validation: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the phenol spot indicates completion.

-

Quenching: Pour the reaction mixture slowly into 100 g of crushed ice with stirring. The fluorinated coumarin will precipitate as a solid.

-

Collection: Filter the precipitate under vacuum and wash with cold water (

mL) to remove residual acid.

Quantitative Data Summary:

| Parameter | Value / Condition | Note |

| Stoichiometry | 1:1 (Phenol : Keto-ester) | Excess ester can lead to side products. |

| Temperature | 0°C (Addition) | Prevents thermal degradation. |

| Time | 12 - 24 Hours | Dependent on fluorine position (sterics). |

| Typical Yield | 65% - 85% | Fluorine EWG can slightly lower reactivity. |

Phase 3: Isolation & Purification Methodologies